3,4-dihydrobenzo[f]quinolin-1(2H)-one
Overview
Description
3,4-Dihydrobenzo[f]quinolin-1(2H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused benzene and quinoline ring system, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydrobenzo[f]quinolin-1(2H)-one can be achieved through several methods. One common approach involves the photo-induced annulation of 6-(1,1’-biphenyl)-2-yl)pyridine-2(1H)-ones under UV light irradiation. This method yields the desired compound in high yields (82-95%) when irradiated for 3 hours . Another method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the quinoline ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydrobenzo[f]quinolin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Oxidative transformations can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
3,4-Dihydrobenzo[f]quinolin-1(2H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydrobenzo[f]quinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Shares a similar quinoline ring system but differs in the substitution pattern and functional groups.
4(3H)-Quinazolinone: Another heterocyclic compound with broad applications in medicinal chemistry.
3,4-Dihydrobenzo[h]isoquinoline: Similar in structure but with different substitution patterns and chemical properties.
Uniqueness: 3,4-Dihydrobenzo[f]quinolin-1(2H)-one is unique due to its specific ring fusion and functional groups, which impart distinct chemical reactivity and biological activity. Its luminescence properties and potential therapeutic applications further distinguish it from other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-benzo[f]quinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-12-7-8-14-11-6-5-9-3-1-2-4-10(9)13(11)12/h1-6,14H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOUCKSHJJAZJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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